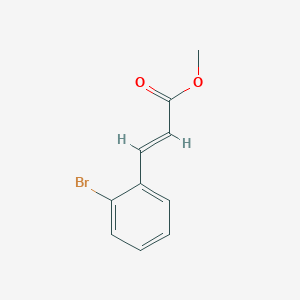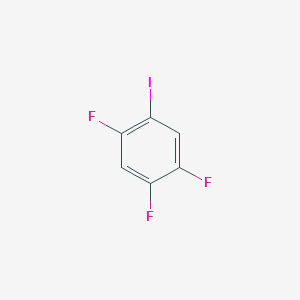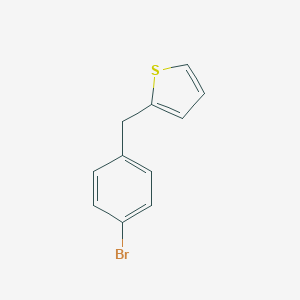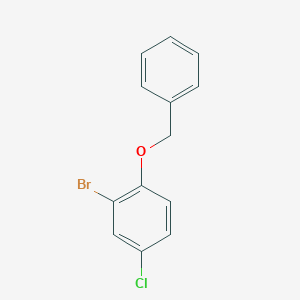
1-(Benzyloxy)-2-bromo-4-chlorobenzene
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromo-4-chlorobenzene is a chemical compound used in scientific research. It is a benzene derivative with a molecular formula of C13H9BrClO. The compound is also known as 4-Chloro-2-bromo-1-(phenylmethoxy)benzene.
Applications De Recherche Scientifique
Metabolism of Foreign Organic Compounds
1-(Benzyloxy)-2-bromo-4-chlorobenzene, as a chlorinated benzene, may influence the metabolism of foreign organic compounds. Chlorinated benzenes like 1,4-dichlorobenzene and 1-bromo-4-chlorobenzene have been shown to affect enzymes involved in drug metabolism, such as cytochrome c reductase and cytochrome P-450 (Carlson & Tardiff, 1976).
Spectroscopic Investigations
In spectroscopy, derivatives of chlorobenzene, such as 1-bromo-4-chlorobenzene, have been extensively studied. These studies provide insights into the vibrational frequencies, IR intensities, and Raman activities of these compounds, which are crucial for understanding their chemical properties (Udayakumar, Periandy, & Ramalingam, 2011).
Halogenation Reactions
Halogenation reactions involving compounds like 1-bromo-4-chlorobenzene are significant in synthetic chemistry. These reactions are used to introduce bromine or chlorine atoms into organic molecules, facilitating the synthesis of various complex organic compounds (Bovonsombat & Mcnelis, 1993).
Dissociative Electron Attachment Studies
The dissociative electron attachment (DEA) process for molecules like 1-bromo-2-chlorobenzene has been explored. This study helps in understanding the fundamental interactions between electrons and molecular targets, which is crucial in fields like radiation chemistry and materials science (Mahmoodi-Darian et al., 2010).
C-H Activation in Organic Synthesis
Selective C-H activation of haloarenes, which include compounds similar to 1-(Benzyloxy)-2-bromo-4-chlorobenzene, is a significant process in organic synthesis. This process facilitates the direct functionalization of C-H bonds, which is a crucial step in the synthesis of various organic compounds (Ben-Ari et al., 2003).
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPMHWOWVDUINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-chlorobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
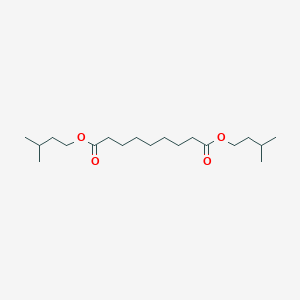

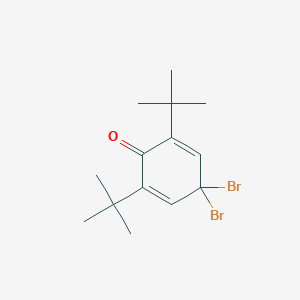
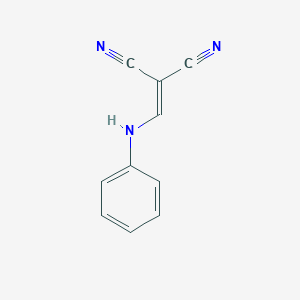
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
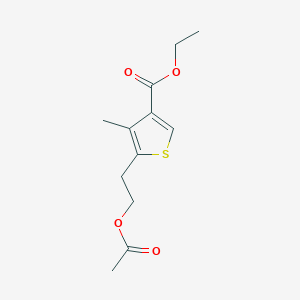
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
